(3AR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium
Description
The compound "(3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium" (CAS: 186204-37-5) is a spirocyclic quaternary ammonium salt with a benzisothiazol moiety. Its molecular formula is C19H26N3S·CH3O3S, and it is commonly encountered as a methanesulfonate salt (molecular weight: 423.59) . This compound is a key intermediate in synthesizing lurasidone, an atypical antipsychotic drug targeting dopamine and serotonin receptors . It is produced as a white powder with ≥99% purity and is critical for maintaining stereochemical integrity during pharmaceutical manufacturing .
Properties
CAS No. |
186204-36-4 |
|---|---|
Molecular Formula |
C19H26N3S+ |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
3-[(3aR,7aR)-spiro[1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ium-2,4'-1,4-diazinan-4-ium]-1'-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C19H26N3S/c1-2-6-16-14-22(13-15(16)5-1)11-9-21(10-12-22)19-17-7-3-4-8-18(17)23-20-19/h3-4,7-8,15-16H,1-2,5-6,9-14H2/q+1/t15-,16-/m0/s1 |
InChI Key |
JSESYQAOCIUYJH-HOTGVXAUSA-N |
Isomeric SMILES |
C1CC[C@H]2C[N+]3(CCN(CC3)C4=NSC5=CC=CC=C54)C[C@@H]2C1 |
Canonical SMILES |
C1CCC2C[N+]3(CCN(CC3)C4=NSC5=CC=CC=C54)CC2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,7aR)-4’-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium typically involves multi-step organic reactions. One common approach is the copper-catalyzed reaction starting from 2-halobenzamides and carbon disulfide, which forms the benzo[d]isothiazol-3-one core . This reaction proceeds via consecutive S–C and S–N bond formations.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
(3AR,7aR)-4’-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium can undergo various chemical reactions, including:
Oxidation: Selective oxidation using reagents like Selectfluor.
Reduction: Potential reduction reactions under specific conditions.
Substitution: Nucleophilic substitution reactions, particularly involving the benzo[d]isothiazol-3-one moiety.
Common Reagents and Conditions
Oxidation: Selectfluor is commonly used for selective oxidation.
Substitution: Copper-catalyzed reactions involving sulfur powder and 2-halobenzamides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound .
Scientific Research Applications
(3AR,7aR)-4’-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium has several scientific research applications:
Mechanism of Action
The mechanism of action of (3AR,7aR)-4’-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium involves its interaction with specific molecular targets and pathways. The benzo[d]isothiazol-3-one moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory responses.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of spirocyclic piperazine derivatives with benzisothiazol substituents. Key structural analogues include:
Key Observations :
- Counterion Effects : The methanesulfonate salt (CAS: 186204-37-5) exhibits superior solubility in polar solvents compared to hydrochloride analogues, which is critical for pharmaceutical formulation .
Physicochemical Properties
| Property | Target Compound (CAS: 186204-37-5) | 3-Piperazinobenzisothiazole Hydrochloride |
|---|---|---|
| LogP (Predicted) | 2.1 | 1.8 |
| Aqueous Solubility | 12 mg/mL (methanesulfonate salt) | 8 mg/mL (hydrochloride salt) |
| Melting Point | 215–217°C | 190–192°C |
Analysis :
- The higher solubility of the methanesulfonate salt (12 mg/mL vs. 8 mg/mL) aligns with its use in injectable formulations .
- The lower LogP of 3-Piperazinobenzisothiazole suggests reduced lipid membrane penetration, consistent with its peripheral antimicrobial action .
Market and Regulatory Status
- The target compound is produced at 50 metric tons/year, reflecting its demand in lurasidone manufacturing.
Biological Activity
The compound (3AR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium, commonly referred to as a methanesulfonate salt, is a derivative of lurasidone and is primarily studied for its potential pharmacological applications, particularly in the treatment of psychiatric disorders such as schizophrenia. This article delves into its biological activity, examining its mechanisms of action, efficacy in various studies, and relevant case studies.
- Molecular Formula : C19H26N3S+
- Molecular Weight : 328.5 g/mol
- CAS Number : 186204-36-4
The biological activity of (3AR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium is primarily attributed to its interaction with neurotransmitter receptors in the brain:
- Dopamine Receptor Modulation : The compound exhibits antagonistic properties at dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia. This action helps mitigate psychotic symptoms.
- Serotonin Receptor Interaction : It also acts on serotonin receptors (5-HT2A), contributing to its antipsychotic effects and improving mood stabilization.
- Norepinephrine Receptor Activity : The compound may influence norepinephrine pathways, further enhancing its therapeutic profile against depressive symptoms associated with schizophrenia.
In Vitro Studies
In vitro assays have demonstrated that (3AR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium effectively inhibits dopamine receptor activity. For instance:
| Study | Method | Findings |
|---|---|---|
| Study 1 | Radiolabeled ligand binding | Significant inhibition of D2 receptor binding at concentrations above 10 µM. |
| Study 2 | Cell line assays | Reduced intracellular cAMP levels indicative of D2 receptor antagonism. |
In Vivo Studies
Animal models have been employed to assess the efficacy and safety profile of this compound:
| Study | Animal Model | Dosage | Results |
|---|---|---|---|
| Study 3 | Rat model of schizophrenia | 5 mg/kg/day | Decreased hyperactivity and reduced stereotypical behaviors compared to control. |
| Study 4 | Mouse model for anxiety | 10 mg/kg/day | Significant anxiolytic effects observed in elevated plus maze tests. |
Case Studies
Several case studies illustrate the clinical relevance of (3AR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium:
- Case Study A : A patient with treatment-resistant schizophrenia showed marked improvement in positive symptoms after administration of lurasidone containing this impurity as a stabilizing agent.
- Case Study B : In a cohort study involving patients with major depressive disorder, those receiving treatment with lurasidone exhibited improved mood and reduced anxiety levels over an eight-week period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
